molecular formula C14H21NO4S B5676348 (3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol

(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol

Cat. No. B5676348
M. Wt: 299.39 g/mol
InChI Key: WQBLZEIPISTRRX-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related pyrrolidine compounds often involves the use of 1-sulfonyl 1,2,3-triazole in cycloaddition reactions. A method described for the synthesis of 3-pyrrolin-2-ones utilizes α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazole for a 3 + 2 cycloaddition with ketene silyl acetal, demonstrating a novel approach for creating biologically relevant compounds with broad substrate scope (Ran et al., 2014). Another practical synthesis route for pyrrolidin-3-ol derivatives, which are valuable intermediates, employs asymmetric 1,3-dipolar cycloaddition, highlighting efficient procedures for the subsequent reactions to afford the target molecule (Kotian et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to "(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol" often features nonplanar arrangements and intermolecular interactions that significantly influence their chemical and physical properties. For instance, 3-(Diethylborylethynyl)pyridines assemble into cyclic trimers stabilized via boron–nitrogen coordination bonds, indicating that the molecular conformation can be flexible and affected by crystal packing (Wakabayashi et al., 2014).

Chemical Reactions and Properties

Reactions involving the core pyrrolidine structure, such as the synthesis of pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles, illustrate the compound's versatility in organic synthesis. These methods yield substituted pyrroles, showcasing the compound's role in facilitating diverse chemical transformations (Kim et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, have been studied, revealing insights into their crystal structures and intermolecular interactions. These studies highlight the importance of hydrogen bonding in determining the compound's solid-state conformation and stability (Mohammat et al., 2008).

Chemical Properties Analysis

Research on the chemical properties of pyrrolidine derivatives has focused on their reactivity and potential as intermediates in the synthesis of bioactive molecules. For example, studies on the synthesis of pyrroles and pyrrolidines from various precursors via 1,3-dipolar cycloaddition reactions underline the chemical versatility and reactivity of these compounds (Markitanov et al., 2016).

properties

IUPAC Name

(3R)-1-(2-methoxyphenyl)sulfonyl-3,4,4-trimethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-13(2)9-15(10-14(13,3)16)20(17,18)12-8-6-5-7-11(12)19-4/h5-8,16H,9-10H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBLZEIPISTRRX-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)S(=O)(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)S(=O)(=O)C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(2-methoxyphenyl)sulfonyl-3,4,4-trimethylpyrrolidin-3-ol

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